Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Relative to Structurally Closest Oxime Ester Analogs
The target compound has a computed XLogP3-AA of 4.1 and a topological polar surface area (TPSA) of 47.9 Ų, as reported in PubChem [1]. For the closest commercially cataloged analog, methyl 4-(benzylideneamino)benzoate (PubChem CID 688481), the XLogP3-AA is 3.1 and the TPSA is 47.9 Ų, yielding a lipophilicity difference of +1.0 log unit favoring the target compound [1]. This difference is attributable to the replacement of the methyl ester with the 4-methylbenzoate ester and the addition of the para-ethoxy substituent on the benzylidene ring. The higher XLogP3-AA of the target compound predicts approximately 10-fold greater partitioning into non-polar phases, which may be relevant for applications requiring enhanced membrane permeability or organic-phase solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1; TPSA = 47.9 Ų |
| Comparator Or Baseline | Methyl 4-(benzylideneamino)benzoate: XLogP3-AA = 3.1; TPSA = 47.9 Ų |
| Quantified Difference | ΔXLogP3-AA = +1.0 (target more lipophilic); TPSA identical |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 algorithms (PubChem release 2025.09.15) |
Why This Matters
A 1-log-unit increase in computed lipophilicity predicts a significant difference in membrane partitioning and organic solvent solubility, which directly impacts compound handling, assay compatibility, and formulation strategies during procurement selection.
- [1] PubChem Compound Summaries: CID 9579845 for target compound; CID 688481 for methyl 4-(benzylideneamino)benzoate. Computed properties accessed via PubChem. https://pubchem.ncbi.nlm.nih.gov/. View Source
